molecular formula C11H13FO2 B1304244 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone CAS No. 400878-19-5

1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone

Cat. No.: B1304244
CAS No.: 400878-19-5
M. Wt: 196.22 g/mol
InChI Key: MXMOMEDHZLHMBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone typically involves the reaction of 4-hydroxyacetophenone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The fluorine atom in the propoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(3-Fluoropropoxy)acetophenone
  • 3-(4-Fluorophenoxy)propan-1-ol
  • 4-(3-Fluoropropoxy)benzaldehyde

Uniqueness: 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone is unique due to its specific structural features, such as the presence of a fluorine atom in the propoxy group and a ketone functional group.

Properties

IUPAC Name

1-[4-(3-fluoropropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMOMEDHZLHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276835
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-19-5
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(3-fluoropropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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